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Compound of Interest

Compound Name: 1O14

Cat. No.: B15575905 Get Quote

A Note on Protein Identification: The designation "1P14" is not a standard protein identifier in

major databases. Based on common nomenclature and search results, this guide assumes

"1P14" refers to the p14 adaptor protein, also known as LAMTOR2. This protein is a crucial

component of the Ragulator complex and acts as a scaffold in the MAPK and mTOR signaling

pathways. It forms a stable heterodimer with MEK1 partner 1 (MP1), also known as LAMTOR3.

This interaction is critical for the stability and function of both proteins. The following guide is

tailored to the purification of this p14/LAMTOR2 protein, often in complex with its partner

MP1/LAMTOR3.

Frequently Asked Questions (FAQs)
Q1: What is the function of the p14 (LAMTOR2) protein and why is its interaction with MP1

(LAMTOR3) important for purification?

A1: The p14 (LAMTOR2) protein is an adaptor protein that, together with its binding partner

MP1 (LAMTOR3), forms a scaffold for the MAP kinase (MAPK) signaling cascade.[1][2] This

p14-MP1 complex is localized to the surface of late endosomes and lysosomes, which is

essential for proper signal transduction.[3] Crucially, p14 is required to recruit MP1 to these

endosomal membranes.[3] Research has shown that MP1 (LAMTOR3) is unstable and rapidly

degraded by the proteasome when p14 (LAMTOR2) is absent.[4] Therefore, for successful

purification of a stable, functional protein, co-expression of p14 and MP1 is highly

recommended.
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Q2: Which expression system is best for producing the p14-MP1 complex?

A2: The choice of expression system depends on the downstream application.

Bacterial (E. coli): This system is rapid and cost-effective. Recombinant human LAMTOR3

(MP1) has been successfully expressed in E. coli.[5][6] However, full-length p14 has been

reported to express poorly in E. coli alone. Co-expression of both p14 and MP1 may improve

solubility and yield. This system is suitable for producing large quantities of un-modified

protein for structural studies or antibody production.

Insect (Baculovirus system): Insect cells can provide higher yields of soluble protein and can

perform some post-translational modifications, which may be important for function.

Mammalian (e.g., HEK293, CHO): For studying the complex in a more native environment

with mammalian-specific post-translational modifications and for functional assays involving

other mammalian proteins, a mammalian expression system is ideal. Affinity purification of

scaffold complexes from tissue culture cells is a common approach.[7]

Q3: My p14 protein is expressed but I have a very low yield. What are the common causes and

solutions?

A3: Low yield is a frequent challenge in protein purification. Here are some common causes

and troubleshooting steps:
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Potential Cause Troubleshooting Suggestions

Poor Expression

Optimize codon usage for your expression host.

Lower the induction temperature (e.g., 16-20°C)

and extend the induction time.[8] Test different

expression strains.

Protein Instability/Degradation

As p14's stability is dependent on MP1, co-

express both proteins.[4] Always work at 4°C

and add a protease inhibitor cocktail to your

lysis buffer.[9]

Formation of Insoluble Aggregates (Inclusion

Bodies)

Lower the expression temperature and inducer

concentration.[8] Test different lysis buffers with

varying pH, salt concentrations, and additives

like glycerol or mild detergents to improve

solubility.[8]

Inefficient Lysis

Ensure your lysis method (e.g., sonication, high

pressure) is effective. You can check for lysis

efficiency under a microscope. Add DNase to

the lysis buffer to reduce viscosity from released

DNA.

Poor Binding to Chromatography Resin

Ensure the affinity tag is accessible. If not,

consider moving the tag to the other terminus of

the protein.[9] Check that the pH and ionic

strength of your binding buffer are optimal for

the resin.

Protein Loss During Wash Steps

Your wash conditions may be too stringent. Try

decreasing the concentration of the eluting

agent (e.g., imidazole for His-tags) in the wash

buffer.[9]

Troubleshooting Guides
Issue 1: Protein Aggregation or Precipitation During
Purification
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Symptoms:

Visible precipitate after cell lysis or during chromatography steps.

Loss of protein from the soluble fraction.

High back pressure on chromatography columns.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein aggregation.

Detailed Steps:

Optimize Lysis Buffer:

pH: The protein's isoelectric point (pI) affects its solubility. Empirically test a range of pH

values (e.g., 6.5 to 8.5) to find where the protein is most soluble.

Ionic Strength: Many proteins are more soluble at higher salt concentrations.[8] Try

increasing the NaCl or KCl concentration in your lysis and purification buffers to 300-500

mM.

Additives: Include stabilizing agents like 5-10% glycerol. For stubborn aggregation,

consider adding small amounts of non-ionic detergents (e.g., Triton X-100, Tween-20) or

chaotropic agents like a low concentration of urea (e.g., 1-2 M) in the lysis buffer, which

can sometimes be removed in later steps.

Modify Expression Conditions:

Temperature: Lowering the expression temperature (e.g., to 16-20°C) slows down protein

synthesis, allowing more time for proper folding and reducing the likelihood of aggregation

into inclusion bodies.

Co-expression: Given the interdependence of p14 and MP1, co-expressing both proteins

is the most critical step to ensure the stability and proper folding of each.[4]
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Refolding from Inclusion Bodies: If the protein is found predominantly in the insoluble pellet,

purification under denaturing conditions (e.g., with 6-8 M urea or guanidinium hydrochloride)

followed by a refolding protocol may be necessary. This is a more advanced procedure and

requires careful optimization of the refolding buffer.

Issue 2: Protein Degradation
Symptoms:

Multiple lower molecular weight bands on an SDS-PAGE gel, especially when stained with

Coomassie or detected by Western blot with an antibody against the protein or its tag.

Loss of full-length protein over time, even when stored at 4°C.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for protein degradation.

Detailed Steps:

Use Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease

inhibitor cocktail. This is the most critical step to prevent degradation from proteases

released during lysis.

Maintain Low Temperature: Perform all purification steps, including cell lysis, centrifugation,

and chromatography, at 4°C to reduce protease activity.

Work Quickly: Minimize the time between cell lysis and the completion of the purification

protocol. The longer the crude lysate sits, the more time proteases have to degrade your

target protein.

Co-express with MP1: As monomeric p14/LAMTOR2 is a target for proteasomal degradation,

ensuring it is in a stable complex with MP1/LAMTOR3 is a key preventative measure.[4]

Experimental Protocols
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Protocol 1: Co-expression and Purification of His-tagged
p14-MP1 Complex from E. coli
This protocol is a representative starting point and may require optimization. It assumes the

use of a dual-expression vector or co-transformation with two compatible plasmids, one

encoding His-tagged p14 and the other encoding untagged MP1.

1. Expression:

Transform E. coli (e.g., BL21(DE3) strain) with the expression plasmid(s).

Inoculate a 50 mL starter culture in LB medium with appropriate antibiotics and grow

overnight at 37°C.

The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the

OD600 reaches 0.6-0.8.

Cool the culture to 18°C, then induce protein expression with 0.1-0.5 mM IPTG.

Continue to grow the culture overnight (16-18 hours) at 18°C.

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can

be stored at -80°C.

2. Cell Lysis:

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

Add DNase I to ~10 µg/mL and a protease inhibitor cocktail.

Lyse the cells by sonication on ice or by passing them through a high-pressure homogenizer.

Clarify the lysate by centrifugation at >20,000 x g for 30-45 minutes at 4°C. Collect the

supernatant.

3. Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
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Load the clarified lysate onto the column.

Wash the column with 10 CV of Wash Buffer.

Elute the protein complex with 5 CV of Elution Buffer. Collect fractions.

4. Size Exclusion Chromatography (Polishing Step):

Concentrate the eluted fractions to 1-2 mL using a centrifugal concentrator.

Equilibrate a size exclusion chromatography (gel filtration) column with SEC Buffer.

Load the concentrated protein onto the column and run the chromatography.

Collect fractions and analyze by SDS-PAGE to identify those containing the purified p14-

MP1 complex.

Pool the pure fractions, concentrate if necessary, and store at -80°C.

Buffer Compositions:
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Buffer Composition Notes

Lysis Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% Glycerol, 10

mM Imidazole

Imidazole is included to reduce

non-specific binding to the Ni-

NTA resin.

Wash Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% Glycerol, 20-40

mM Imidazole

A slightly higher imidazole

concentration helps to remove

weakly bound contaminants.

Elution Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% Glycerol, 250-

500 mM Imidazole

The high imidazole

concentration competes with

the His-tag for binding to the

nickel ions, eluting the protein.

SEC Buffer
20 mM HEPES pH 7.5, 150

mM NaCl, 1 mM DTT

A buffer closer to physiological

conditions, suitable for storing

the final purified protein. DTT

is a reducing agent to prevent

oxidation.

Visualizations
p14-MP1 Signaling Pathway

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Late Endosome/Lysosome

p14-MP1 Complex

MEK1

scaffolds

Growth Factor Signal

activates

ERK1

phosphorylates

Downstream Targets
(Proliferation, Migration)

activates

Click to download full resolution via product page

Caption: Simplified p14-MP1 MAPK signaling pathway.

Experimental Workflow for p14-MP1 Purification
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Caption: Experimental workflow for p14-MP1 complex purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15575905?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/14/3/4854
https://pmc.ncbi.nlm.nih.gov/articles/PMC2668224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4033770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4033770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689965/
https://antibodysystem.com/index/pdf?id=5975&v=462445d79a
https://www.mybiosource.com/lamtor3-a-Recombinant
https://pmc.ncbi.nlm.nih.gov/articles/PMC3392080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3392080/
https://www.researchgate.net/post/Troubleshooting-protein-purification
https://www.goldbio.com/blogs/articles/troubleshooting-purification-of-a-tagged-protein
https://www.benchchem.com/product/b15575905#overcoming-challenges-in-1p14-protein-purification
https://www.benchchem.com/product/b15575905#overcoming-challenges-in-1p14-protein-purification
https://www.benchchem.com/product/b15575905#overcoming-challenges-in-1p14-protein-purification
https://www.benchchem.com/product/b15575905#overcoming-challenges-in-1p14-protein-purification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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